5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular formula of C15H19N3S and a molecular weight of 273.4 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group and a cyclohexyl group attached to the triazole ring, along with a thiol group (-SH) at the 3-position of the triazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with cyclohexylamine to form N-benzylcyclohexylamine, which is then reacted with thiocarbohydrazide to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a base such as sodium hydroxide to facilitate the formation of the triazole ring .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield a disulfide, while substitution reactions could yield a variety of derivatives with different functional groups attached to the triazole ring .
Scientific Research Applications
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-cyclohexyl-4-(2-methylbenzylidene)amino-4H-1,2,4-triazole-3-thiol: Similar structure with a different substituent on the triazole ring.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents.
Uniqueness
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its benzyl and cyclohexyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-benzyl-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQSONBQYPRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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